molecular formula C14H15Cl2NO B2669335 3-Chloro-4-(2,4-dimethylphenoxy)aniline hydrochloride CAS No. 1432031-72-5

3-Chloro-4-(2,4-dimethylphenoxy)aniline hydrochloride

Cat. No. B2669335
M. Wt: 284.18
InChI Key: BCBFPKAMSBBBHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-4-(2,4-dimethylphenoxy)aniline hydrochloride is a chemical compound with the molecular formula C14H14ClNO . It has a molecular weight of 247.72 . This compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of 3-Chloro-4-(2,4-dimethylphenoxy)aniline hydrochloride consists of a benzene ring substituted with a chlorine atom and a 2,4-dimethylphenoxy group . The exact mass of the molecule is 247.076385 .


Physical And Chemical Properties Analysis

3-Chloro-4-(2,4-dimethylphenoxy)aniline hydrochloride has a density of 1.2±0.1 g/cm3 . It has a boiling point of 355.9±42.0 °C at 760 mmHg . The flash point of the compound is 169.0±27.9 °C . The compound has a LogP value of 3.94 , indicating its lipophilicity.

Scientific Research Applications

Antimalarial Activity Assay

Specific Scientific Field

This application falls under the field of Parasitology Research .

Summary of the Application

The compound “Artesunate-3-chloro-4-(4-chlorophenoxy)aniline” (ATSA), which includes “3-Chloro-4-(2,4-dimethylphenoxy)aniline hydrochloride” as a component, has been studied for its potential as an antimalarial drug . The global spread of multi-drug resistant strains of malaria and the absence of a long-term effective vaccine make chemotherapy the mainstay of malaria control strategies .

Methods of Application or Experimental Procedures

The Mossman’s assay and the Organization for Economic Co-operation and Development (OECD), 2001 guideline 423, were used to determine the cytotoxicity and acute oral toxicity of ATSA in vitro and in vivo, respectively . A modified Desjardins method was used to screen for antiplasmodial activity using P. falciparum (3D 7 and W 2) strains in vitro . The Peter’s 4-day suppressive tests (4DTs) was used to evaluate the in vivo antimalaria activity using P. berghei ANKA strain, lumefantrine resistant (LuR), and piperaquine resistant (PQR) P. berghei lines .

Results or Outcomes

Results show that inhibitory concentrations-50 (IC 50) of ATSA is 11.47±1.3 (3D 7) and 1.45±0.26 (W 2) against 4.66±0.93 (3D 7) and 0.60±0.15 (W 2) ng/ml of ATS with a selective index of 2180.91 (3D 7) and a therapeutic index (TI) of >71 . No mortalities were observed in acute oral toxicity assays and mean weight differences for test and controls were statistically insignificant ( P >0.05) . The in vivo activity of ATSA was above 40% with effective dosage-50 (ED 50) of 4.211, 2.601, and 3.875 mg/kg body weight against P. berghei ANKA, LuR, and PQR lines, respectively .

properties

IUPAC Name

3-chloro-4-(2,4-dimethylphenoxy)aniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO.ClH/c1-9-3-5-13(10(2)7-9)17-14-6-4-11(16)8-12(14)15;/h3-8H,16H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCBFPKAMSBBBHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC2=C(C=C(C=C2)N)Cl)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-(2,4-dimethylphenoxy)aniline hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.